Benzyl 3-acetoxyazetidine-1-carboxylate

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

Benzyl 3-acetoxyazetidine-1-carboxylate (CAS 2061980-39-8) is a densely functionalized four-membered aza-heterocyclic building block featuring a Cbz (benzyloxycarbonyl) protecting group on the azetidine nitrogen and an acetoxy ester at the C3 position. This compound belongs to the azetidine class, which has emerged as a privileged scaffold in modern drug discovery due to its conformational restriction and capacity to serve as a bioisostere for saturated six-membered heterocycles, piperidine, and pyrrolidine motifs.

Molecular Formula C13H15NO4
Molecular Weight 249.26
CAS No. 2061980-39-8
Cat. No. B3032504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-acetoxyazetidine-1-carboxylate
CAS2061980-39-8
Molecular FormulaC13H15NO4
Molecular Weight249.26
Structural Identifiers
SMILESCC(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
InChIKeyZOAMLCLZBWOROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Acetoxyazetidine-1-Carboxylate CAS 2061980-39-8: Orthogonally Protected C3-Acetoxy Cbz-Azetidine Scaffold for Medicinal Chemistry Synthesis and Procurement


Benzyl 3-acetoxyazetidine-1-carboxylate (CAS 2061980-39-8) is a densely functionalized four-membered aza-heterocyclic building block featuring a Cbz (benzyloxycarbonyl) protecting group on the azetidine nitrogen and an acetoxy ester at the C3 position [1]. This compound belongs to the azetidine class, which has emerged as a privileged scaffold in modern drug discovery due to its conformational restriction and capacity to serve as a bioisostere for saturated six-membered heterocycles, piperidine, and pyrrolidine motifs [2]. The molecule's molecular formula is C₁₃H₁₅NO₄ with a molecular weight of 249.26 g/mol, and it is characterized by a predicted density of 1.24±0.1 g/cm³, a boiling point of 359.3±42.0 °C, and a calculated LogP of approximately 1.34–1.4 [3][4]. The orthogonal protection strategy (Cbz on N, acetyl on O) distinguishes this building block from simpler azetidine derivatives by enabling selective, sequential deprotection in multi-step synthetic routes, thereby reducing protecting group manipulation steps and improving overall synthetic efficiency [5].

Why Benzyl 3-Acetoxyazetidine-1-Carboxylate Cannot Be Interchanged with Simpler Azetidine Analogs: Orthogonal Protection and Synthetic Tracability as Procurement Differentiators


Generic substitution among C3-functionalized N-Cbz azetidines is not feasible because the acetoxy group at the C3 position functions simultaneously as a masked hydroxyl and a protected alcohol, enabling a fundamentally different synthetic workflow compared to hydroxyl, amino, or keto analogs [1]. Unlike Benzyl 3-hydroxyazetidine-1-carboxylate (CAS 128117-22-6), which bears a free hydroxyl that can undergo unwanted side reactions during peptide coupling or metal-catalyzed transformations, the acetoxy derivative maintains the C3 oxygen in a protected state while the Cbz group remains intact, allowing for orthogonal deprotection sequences that the hydroxy analog cannot support [2]. Furthermore, compared to tert-Butyl 3-acetoxyazetidine-1-carboxylate (CAS 1215205-53-0), which incorporates an acid-labile Boc protecting group, the Cbz variant offers complementary stability under mildly acidic conditions and can be cleaved via hydrogenolysis without affecting the acetoxy ester [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in lipophilicity, synthetic versatility, and application scope, making generic substitution a high-risk approach for medicinal chemistry campaigns where protecting group compatibility directly determines synthetic success.

Quantitative Differentiation of Benzyl 3-Acetoxyazetidine-1-Carboxylate CAS 2061980-39-8: Head-to-Head Physicochemical and Synthetic Comparison Data


LogP Difference: Enhanced Lipophilicity of Benzyl 3-Acetoxyazetidine-1-Carboxylate Relative to tert-Butyl 3-Acetoxyazetidine-1-Carboxylate

Benzyl 3-acetoxyazetidine-1-carboxylate exhibits a calculated LogP value of 1.34–1.4, which is approximately 0.6–0.7 Log units higher than that of tert-Butyl 3-acetoxyazetidine-1-carboxylate (LogP = 0.73) [1][2]. This increased lipophilicity, conferred by the benzyl carbamate moiety replacing the tert-butyl carbamate, translates to measurably improved membrane permeability potential and distinct chromatographic behavior that can be leveraged during compound purification and biological screening [3].

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

Boiling Point Differential: Thermal Stability Comparison Between Benzyl 3-Acetoxyazetidine-1-Carboxylate and tert-Butyl 3-Acetoxyazetidine-1-Carboxylate

Benzyl 3-acetoxyazetidine-1-carboxylate has a predicted boiling point of 359.3±42.0 °C, which is approximately 90 °C higher than that of tert-Butyl 3-acetoxyazetidine-1-carboxylate (269.0±33.0 °C) [1][2]. This substantial difference reflects the greater molecular weight and enhanced intermolecular interactions of the benzyl carbamate relative to the tert-butyl carbamate, providing a wider operational temperature window for reactions requiring elevated thermal conditions [3].

Thermal Stability Process Chemistry Purification

Orthogonal Protecting Group Strategy: Cbz-Benzyl Ester vs. Boc-tert-Butyl Ester Synthetic Divergence

The Cbz (benzyloxycarbonyl) group on Benzyl 3-acetoxyazetidine-1-carboxylate is cleaved via hydrogenolysis (H₂, Pd/C) or under strongly acidic conditions, whereas the Boc group on tert-Butyl 3-acetoxyazetidine-1-carboxylate is labile under mildly acidic conditions (TFA, HCl/dioxane) [1]. This orthogonal stability profile enables sequential deprotection strategies: the acetoxy group can be hydrolyzed to the free hydroxyl while the Cbz group remains intact, or the Cbz group can be removed via hydrogenolysis without affecting the acetoxy ester, capabilities not simultaneously achievable with the Boc-protected analog due to the acid-sensitivity of both Boc and acetoxy groups under the same conditions [2].

Protecting Group Chemistry Multi-Step Synthesis Orthogonal Deprotection

Continuous Flow Synthesis Compatibility: Enabling Scalable Preparation of 3-Substituted Azetidines from N-Boc-3-Iodoazetidine Platform

Recent advances in continuous flow synthesis demonstrate that 3-substituted azetidines, including acetoxy derivatives, can be prepared from a common N-Boc-3-iodoazetidine precursor via C3-lithiation under flow conditions [1]. This methodology operates at temperatures substantially higher than those tolerable in batch processes, enabling efficient functionalization of the azetidine C3 position with electrophiles such as acylating agents to install the acetoxy group [2]. The use of cyclopentyl methyl ether (CPME) as an environmentally sustainable solvent in the flow process addresses solvent sustainability concerns and reduces waste generation compared to traditional batch syntheses of C3-substituted azetidines [3].

Flow Chemistry Process Scale-Up 3-Substituted Azetidine Synthesis

Differential Application Scope: Protease Inhibitor and Heterocycle Synthesis vs. ADC Linker and Carbapenem Intermediate Applications

Benzyl 3-acetoxyazetidine-1-carboxylate is specifically documented as a key intermediate in the preparation of bioactive molecules, including protease inhibitors and nitrogen-containing heterocycles [1]. In contrast, its structural analog Benzyl 3-hydroxyazetidine-1-carboxylate (CAS 128117-22-6) finds primary application as a non-cleavable ADC linker for antibody-drug conjugates and as an intermediate in the synthesis of the carbapenem antibiotic L-084 . The acetoxy derivative's protected C3 oxygen makes it preferentially suited for applications requiring orthogonal deprotection prior to amide bond formation or nucleophilic substitution, whereas the free hydroxyl of the hydroxy analog enables direct conjugation chemistry for bioconjugate applications.

Protease Inhibitors Heterocycle Synthesis Drug Discovery Applications

Purity Benchmark and Price Point Analysis: Benzyl 3-Acetoxyazetidine-1-Carboxylate Commercial Availability

Benzyl 3-acetoxyazetidine-1-carboxylate is commercially available at 95% purity from multiple suppliers, with documented pricing as of 2025 ranging from $54.00/1g to $105.00/5g (Ambeed) and approximately $31.00/1g to $82.00/5g (GlpBio) [1][2]. The compound is supplied under standard storage conditions of 2-8°C in sealed, dry containers, with a molecular formula of C₁₃H₁₅NO₄, molecular weight of 249.26 g/mol, and MDL number MFCD30607290 . This commercial availability at research quantities enables rapid procurement for hit-to-lead and lead optimization campaigns without requiring in-house synthesis of the C3-acetoxy Cbz-azetidine core.

Procurement Commercial Availability Purity Specification

Evidence-Backed Application Scenarios for Benzyl 3-Acetoxyazetidine-1-Carboxylate in Medicinal Chemistry and Process Development


Protease Inhibitor and Nitrogen-Containing Heterocycle Synthesis

Benzyl 3-acetoxyazetidine-1-carboxylate serves as a key building block for the preparation of protease inhibitors and other bioactive nitrogen-containing heterocycles, where the orthogonal Cbz and acetoxy protecting groups enable sequential deprotection and functionalization [1]. The C3 acetoxy group can be selectively hydrolyzed to the free hydroxyl under basic conditions while retaining the Cbz group intact, allowing for subsequent amide coupling or etherification at C3 prior to global deprotection via hydrogenolysis. This orthogonal protection strategy, validated by US Patent 5580988A, provides a distinct advantage over single-protecting-group azetidine derivatives by enabling at least two independent synthetic diversification steps from a single intermediate [2].

Lipophilicity-Driven Lead Optimization in CNS and Membrane-Permeable Drug Discovery

With a calculated LogP of 1.34–1.4, Benzyl 3-acetoxyazetidine-1-carboxylate provides approximately 0.6 Log units higher lipophilicity than its tert-butyl carbamate counterpart (LogP = 0.73) [1][2]. This property is particularly valuable for CNS drug discovery programs where increased membrane permeability is required, as well as for optimization of oral bioavailability in systemic drug candidates. The Cbz-protected azetidine core can be incorporated into lead compounds to modulate physicochemical properties within the drug-like LogP range (1–3), reducing the need for additional lipophilic substituents that may introduce metabolic liabilities or off-target pharmacology [3].

Scalable Process Chemistry via Continuous Flow 3-Substituted Azetidine Platform

The broader class of 3-substituted azetidines, to which Benzyl 3-acetoxyazetidine-1-carboxylate belongs, benefits from a recently developed continuous flow synthesis platform that enables functionalization of the C3 position from a common N-Boc-3-iodoazetidine precursor [1]. This flow methodology permits lithiation and subsequent electrophilic trapping at temperatures significantly higher than those achievable in traditional batch cryogenic conditions, offering a scalable manufacturing route for larger quantities of C3-functionalized azetidine building blocks. The use of cyclopentyl methyl ether (CPME) as a sustainable solvent further enhances the industrial viability of this approach, reducing solvent waste and improving process green chemistry metrics [2].

Bioisosteric Replacement of Piperidine and Saturated Heterocycles

Azetidines, including C3-functionalized derivatives such as Benzyl 3-acetoxyazetidine-1-carboxylate, are increasingly utilized as bioisosteric replacements for piperidine, pyrrolidine, and other saturated six-membered heterocycles in drug discovery [1]. The four-membered azetidine ring introduces conformational restriction that can enhance target binding selectivity while reducing molecular weight and rotatable bond count relative to larger heterocyclic replacements. This bioisosteric strategy has been validated in the synthesis of NAMPT inhibitors, hedgehog pathway inhibitors, and S1P receptor modulators, positioning C3-functionalized N-Cbz azetidines as versatile starting materials for scaffold-hopping medicinal chemistry campaigns [2][3].

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